molecular formula C24H24N2O2 B11952817 N,N'-(1,4-Phenylenedimethylidyne)DI-O-phenetidine

N,N'-(1,4-Phenylenedimethylidyne)DI-O-phenetidine

Cat. No.: B11952817
M. Wt: 372.5 g/mol
InChI Key: ZIVIJNSSKLLWQC-UHFFFAOYSA-N
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Description

N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine: is an organic compound with the molecular formula C24H24N2O2. It is a derivative of phenetidine and is characterized by the presence of a phenylenedimethylidyne group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine typically involves the reaction of terephthalaldehyde with phenetidine derivatives. One common method includes the reaction of 4-amino-3,5-dimethyl-1-pyrazole with terephthalaldehyde in anhydrous methanol over molecular sieves at room temperature . The reaction is carried out under an argon atmosphere to prevent oxidation and other side reactions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods: Industrial production methods for N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid, depending on the specific reaction.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

  • N,N’-(1,4-Phenylenedimethylidyne)DI-P-phenetidine
  • N,N’-(1,4-Phenylenedimethylidyne)DI-2,4-xylidine

Comparison: N,N’-(1,4-Phenylenedimethylidyne)DI-O-phenetidine is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different physical properties, such as solubility and melting point, as well as distinct reactivity in chemical reactions .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-1-[4-[(2-ethoxyphenyl)iminomethyl]phenyl]methanimine

InChI

InChI=1S/C24H24N2O2/c1-3-27-23-11-7-5-9-21(23)25-17-19-13-15-20(16-14-19)18-26-22-10-6-8-12-24(22)28-4-2/h5-18H,3-4H2,1-2H3

InChI Key

ZIVIJNSSKLLWQC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N=CC2=CC=C(C=C2)C=NC3=CC=CC=C3OCC

Origin of Product

United States

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